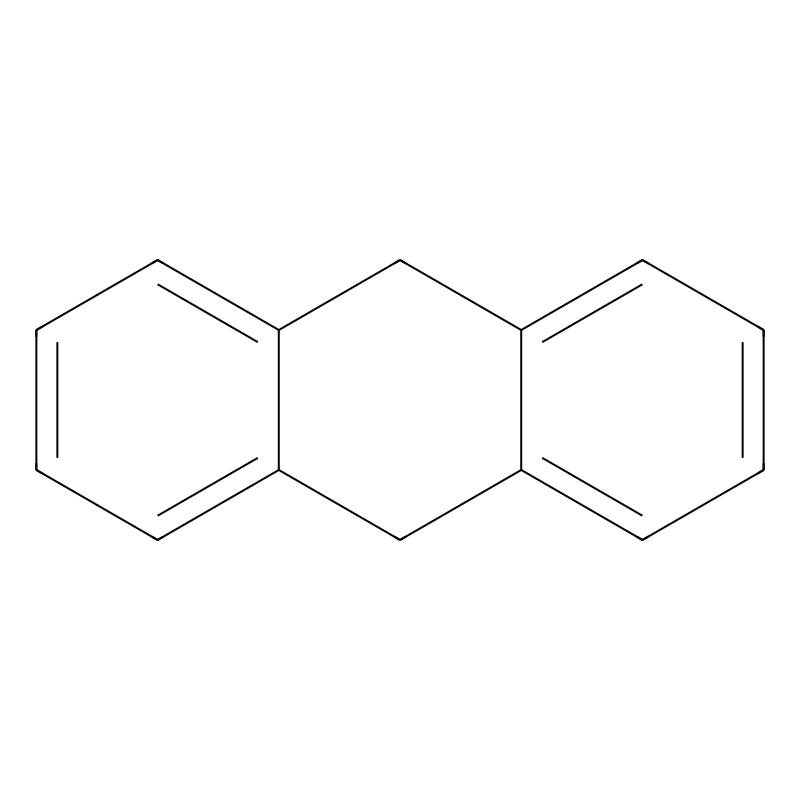9,10-Dihydroanthracene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Hydrogen Donor
9,10-Dihydroanthracene (DHA) is a valuable compound in scientific research due to its ability to act as a hydrogen donor. The two hydrogen atoms added to the anthracene molecule weaken the carbon-hydrogen bonds at the 9 and 10 positions, making them more readily available for transfer reactions . This property allows DHA to participate in various research applications, including:
Hydrogenation Reactions
Researchers can use DHA to transfer hydrogen to other molecules, facilitating reduction reactions. For instance, a study investigated DHA's ability to transfer hydrogen atoms to fullerenes (C60 and C70) in the presence of a catalyst.
Understanding Hydrogen Abstraction
DHA serves as a model molecule for studying the reactivity of transition metal complexes. By observing how these complexes interact with DHA's C-H bonds, scientists can gain insights into their hydrogen abstraction capabilities.
Other Applications
Beyond its role as a hydrogen donor, 9,10-dihyroanthracene finds use in other scientific research areas:
- Organic Synthesis: DHA can be a starting material for the synthesis of other organic compounds. Its chemical structure allows for further functionalization through reactions at the unsubstituted ring positions.
Future Research Directions
The unique properties of 9,10-dihyroanthracene continue to be explored in scientific research. Potential future directions include:
- Development of new catalytic systems for efficient hydrogen transfer reactions using DHA.
- Investigation of DHA's role in hydrogen storage materials.
- Examining DHA's applications in other organic synthesis pathways.
9,10-Dihydroanthracene (DHA) is an organic compound derived from a larger molecule called anthracene, which belongs to a class of chemicals known as polycyclic aromatic hydrocarbons (PAHs) []. PAHs are found in fossil fuels and can be formed during the incomplete burning of organic matter []. DHA is specifically obtained by adding two hydrogen atoms across a specific double bond within the anthracene structure [, ]. It is a colorless solid at room temperature [].
DHA has gained scientific interest due to its potential applications as a hydrogen storage material []. Unlike other hydrogen storage methods, DHA can store hydrogen without sacrificing the aromatic character of the anthracene molecule, which is crucial for its stability [].
Molecular Structure Analysis
DHA's structure consists of three fused six-membered carbon rings. Two hydrogen atoms are added across the bond between the 9th and 10th carbon positions in the central ring, creating a saturated carbon-carbon bond instead of a double bond [, ]. This addition disrupts the complete aromaticity of the molecule but not significantly, allowing DHA to retain some of the desirable properties of anthracene [].
Chemical Reactions Analysis
Synthesis: DHA can be synthesized in a laboratory setting through various methods. One common method involves the reduction of anthracene using a metal, such as sodium in ethanol, to break the double bond and add hydrogen atoms []. This reaction is an example of a Bouveault-Blanc reduction [].
C14H10 (anthracene) + 2 H2 → C14H12 (DHA)Another method involves coupling benzyl chloride molecules using a catalyst to form the DHA structure [].
Decomposition: The specific decomposition pathway of DHA under various conditions is not extensively documented in scientific research. However, as a general principle, PAHs can undergo thermal decomposition at high temperatures, generating smaller aromatic hydrocarbons and other organic compounds [].
Physical And Chemical Properties Analysis
- Hydrogenation: It can be produced through the hydrogenation of anthracene, typically using metal catalysts like sodium or magnesium in ethanol .
- Oxidation: The compound can be oxidized to anthraquinone via autoxidation or photo-oxidation processes. For instance, visible-light-triggered oxidation by molecular oxygen converts it efficiently into anthraquinone .
- Homolytic Hydrogen Transfer: It acts as a hydrogen transfer reagent in various reactions, facilitating radical hydrogen transfer processes .
Research indicates that 9,10-dihydroanthracene exhibits biological activity, particularly in terms of its potential as a hydrogen carrier in biochemical processes. Its derivatives have been studied for their roles in biological systems, although specific biological effects require further investigation to fully elucidate their mechanisms and potential applications.
Several methods are employed for synthesizing 9,10-dihydroanthracene:
- Metal Reduction: This method involves dissolving anthracene in sodium or magnesium in ethanol, effectively reducing it to 9,10-dihydroanthracene .
- Bouveault–Blanc Reduction: This reduction technique is commonly used for producing the compound from anthracene.
- Coupling Reaction: Another method involves coupling benzyl chloride with aluminum chloride as a catalyst to synthesize 9,10-dihydroanthracene .
Interaction studies involving 9,10-dihydroanthracene focus on its behavior in various chemical environments. For example, its interactions with oxygen during oxidation reactions have been extensively studied. These studies reveal that 9,10-dihydroanthracene can efficiently facilitate oxidative processes under mild conditions, highlighting its utility in catalysis and organic transformations .
Several compounds share structural similarities with 9,10-dihydroanthracene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Anthracene | Polycyclic Aromatic Hydrocarbon | Fully aromatic structure; lacks hydrogen donor capability |
| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Contains three fused benzene rings; different reactivity |
| 1-Methyl-9,10-dihydroanthracene | Methylated Dihydroanthracene | Exhibits altered reactivity due to methyl substitution |
| 9,10-Dihydro-2-methyl-anthracene | Methylated Dihydroanthracene | Similar structure but with methyl group affecting properties |
The uniqueness of 9,10-dihydroanthracene lies in its ability to act as a hydrogen donor while maintaining a degree of aromatic stability that other similar compounds may not possess. Its specific reactivity patterns and applications set it apart from its analogs.
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








